Tert-butyl (4-hydroxycyclohexyl)carbamate
Overview
Description
Tert-butyl (4-hydroxycyclohexyl)carbamate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxycyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
Tert-butyl (4-hydroxycyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Scientific Research Applications
Tert-butyl (4-hydroxycyclohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The pathways involved may include enzymatic catalysis, protein binding, and signal transduction .
Comparison with Similar Compounds
Tert-butyl (4-hydroxycyclohexyl)carbamate can be compared with other similar compounds such as:
- Tert-butyl (4-oxocyclohexyl)carbamate
- Tert-butyl (3-oxocyclohexyl)carbamate
- Tert-butyl (3-oxocyclopentyl)carbamate These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to the presence of the hydroxy group, which imparts distinct chemical properties and reactivity .
Biological Activity
Tert-butyl (4-hydroxycyclohexyl)carbamate, with the chemical formula C₁₁H₂₁N₁O₃ and a molecular weight of 215.29 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound features a tert-butyl group, a hydroxyl group, and a cyclohexyl moiety. The presence of the hydroxyl group is significant as it imparts specific chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which allow for the modification of its structure to yield derivatives with distinct properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor or activator , modulating various enzymatic pathways and signal transduction processes. This modulation can influence cellular responses, potentially leading to therapeutic applications in drug design.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes critical for metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, affecting signal transduction pathways involved in various physiological processes.
Biological Activity and Case Studies
Research has indicated that this compound exhibits various biological activities, including anti-inflammatory and potential anticancer effects. Below are summarized findings from notable studies:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl (4-oxocyclohexyl)carbamate | Contains a ketone instead of a hydroxyl group | Different reactivity due to ketone presence |
Tert-butyl (3-hydroxycyclohexyl)carbamate | Hydroxyl group on a different carbon | Altered steric effects impacting reactivity |
Tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | Stereochemistry variation at cyclopentane | Distinct stereochemical properties |
Properties
IUPAC Name |
tert-butyl N-(4-hydroxycyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQARDWKWPIRJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347011 | |
Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111300-06-2, 167081-25-6 | |
Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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